molecular formula C15H13NOS B6376654 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% CAS No. 1261911-99-2

3-Cyano-5-(4-ethylthiophenyl)phenol, 95%

Cat. No. B6376654
CAS RN: 1261911-99-2
M. Wt: 255.3 g/mol
InChI Key: BIYCSXDKFWMZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(4-ethylthiophenyl)phenol, 95% (3-CETP) is a synthetic phenol compound that has been used in a variety of scientific research applications. It is a versatile compound that has been utilized in many areas of biochemistry, pharmacology, and physiology. 3-CETP is of particular interest due to its ability to interact with a variety of biological molecules, including proteins, enzymes, and hormones.

Scientific Research Applications

3-Cyano-5-(4-ethylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the interaction of proteins and enzymes with membrane-bound proteins and receptors. It has also been used to study the role of hormones in cell signaling and the regulation of gene expression. In addition, 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% has been used to study the structure and function of proteins and enzymes, as well as the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% is largely unknown. However, it is believed that 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% binds to various proteins and enzymes, resulting in changes in the structure and function of these molecules. It is also believed that 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% can interact with hormones to regulate gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% have not been extensively studied. However, it is believed that 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% may have an effect on the regulation of gene expression, cell signaling, and protein and enzyme structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% in laboratory experiments include its relative ease of synthesis, its ability to interact with proteins and enzymes, and its ability to regulate gene expression and cell signaling. The main limitation of using 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% in laboratory experiments is the lack of knowledge regarding its mechanism of action and its potential biochemical and physiological effects.

Future Directions

The potential future directions for 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% research include further investigation into its mechanism of action and biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted to explore the use of 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to explore the potential use of 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% in the diagnosis and treatment of various diseases.

Synthesis Methods

3-Cyano-5-(4-ethylthiophenyl)phenol, 95% is typically synthesized through a process known as Friedel-Crafts acylation. This method involves the reaction of a phenol with an acyl chloride in the presence of an anhydrous aluminum chloride catalyst. The reaction produces a phenol acylation product, which is then reacted with an alkyl halide to form the desired 3-Cyano-5-(4-ethylthiophenyl)phenol, 95%. The synthesis of 3-Cyano-5-(4-ethylthiophenyl)phenol, 95% is relatively simple and can be conducted in a laboratory setting.

properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-18-15-5-3-12(4-6-15)13-7-11(10-16)8-14(17)9-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYCSXDKFWMZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-ethylthiophenyl)phenol

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